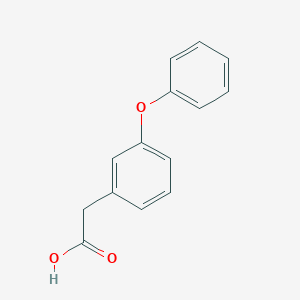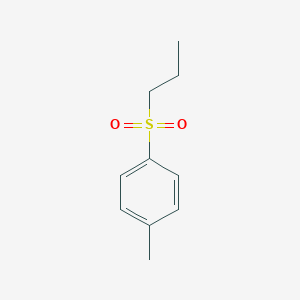
1-Methyl-4-(propylsulfonyl)benzene
概要
説明
1-Methyl-4-(propylsulfonyl)benzene, also known as p-MSB, is an organic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfones, which are widely used in organic synthesis. The purpose of
作用機序
The mechanism of action of 1-Methyl-4-(propylsulfonyl)benzene is not fully understood. However, it is believed that 1-Methyl-4-(propylsulfonyl)benzene exerts its antibacterial and antifungal activity by disrupting the cell membrane of microorganisms. This disruption leads to the leakage of intracellular components, ultimately resulting in cell death.
生化学的および生理学的効果
Studies have shown that 1-Methyl-4-(propylsulfonyl)benzene has a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 1-Methyl-4-(propylsulfonyl)benzene has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 1-Methyl-4-(propylsulfonyl)benzene in lab experiments is its potent antibacterial and antifungal activity. This makes it a useful tool for researchers studying microorganisms. However, one limitation of 1-Methyl-4-(propylsulfonyl)benzene is that it can be toxic to mammalian cells at high concentrations. Therefore, researchers must use caution when working with this compound.
将来の方向性
There are several future directions for research on 1-Methyl-4-(propylsulfonyl)benzene. One area of interest is the development of new antibiotics based on the structure of 1-Methyl-4-(propylsulfonyl)benzene. Additionally, researchers could investigate the potential use of 1-Methyl-4-(propylsulfonyl)benzene in the treatment of inflammatory diseases. Finally, further studies could be conducted to elucidate the mechanism of action of 1-Methyl-4-(propylsulfonyl)benzene and its effects on mammalian cells.
Conclusion
In conclusion, 1-Methyl-4-(propylsulfonyl)benzene is a unique compound that has gained significant attention in scientific research. Its potent antibacterial and antifungal activity, as well as its anti-inflammatory properties, make it a potential candidate for the development of new antibiotics and the treatment of inflammatory diseases. However, researchers must use caution when working with 1-Methyl-4-(propylsulfonyl)benzene due to its potential toxicity to mammalian cells.
科学的研究の応用
P-MSB has been extensively used in scientific research due to its unique properties. It has been shown to have potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, 1-Methyl-4-(propylsulfonyl)benzene has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
特性
CAS番号 |
90926-25-3 |
|---|---|
製品名 |
1-Methyl-4-(propylsulfonyl)benzene |
分子式 |
C10H14O2S |
分子量 |
198.28 g/mol |
IUPAC名 |
1-methyl-4-propylsulfonylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChIキー |
UUWYUBKTWPLKKD-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C |
正規SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

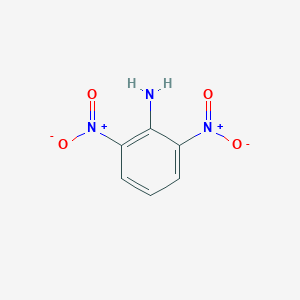
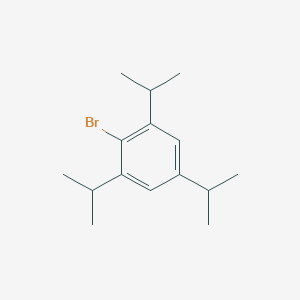
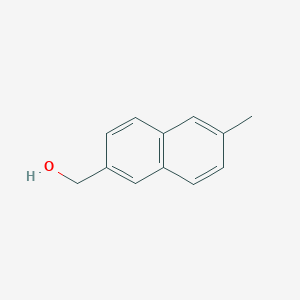
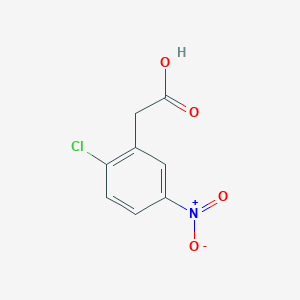
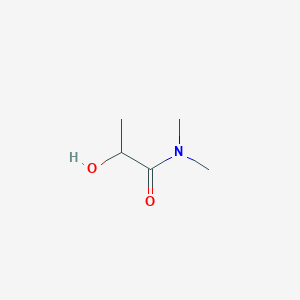
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
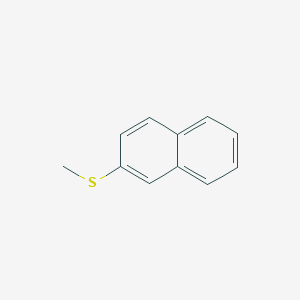
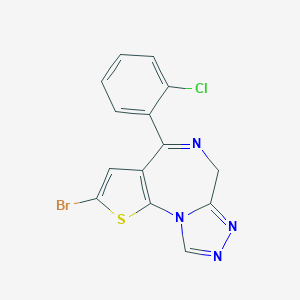
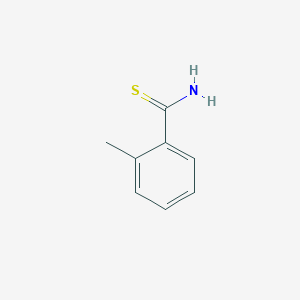
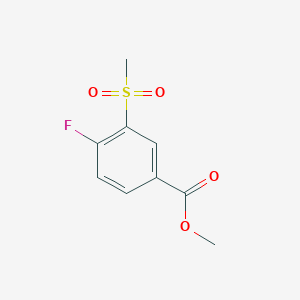
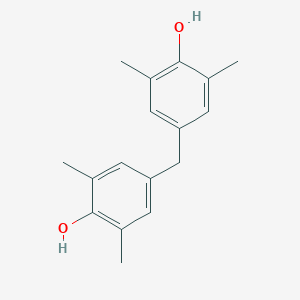
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
